n-[3-(n'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-o-tyrosine-n-methylamide
Description
Properties
CAS No. |
104408-38-0 |
|---|---|
Molecular Formula |
C19H29N3O5 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(2R)-N'-hydroxy-N-[(2S)-3-(4-methoxyphenyl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide |
InChI |
InChI=1S/C19H29N3O5/c1-12(2)9-14(11-17(23)22-26)18(24)21-16(19(25)20-3)10-13-5-7-15(27-4)8-6-13/h5-8,12,14,16,26H,9-11H2,1-4H3,(H,20,25)(H,21,24)(H,22,23)/t14-,16+/m1/s1 |
InChI Key |
QYZPDCGWIJYZMN-ZBFHGGJFSA-N |
SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)NC |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IHP-Tyr-MeNH2 N-(2-isobutyl-3-(N'-hydroxycarbonylamido)propanoyl)-O-methyltyrosinemethylamide SC 44463 SC-44463 |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Approach
The SPPS method (Scheme 1) utilizes Fmoc-protected O-methyltyrosine anchored to Wang resin. Key steps include:
Step 1 : Resin activation with Fmoc-O-methyltyrosine-OH using DIC/HOBt in DMF (3:1 v/v) at 0°C for 2 hr.
Step 2 : Sequential coupling of Fmoc-3-amino-2-(2-methylpropyl)propanoic acid via HATU/DIEA activation (94% yield, HPLC purity >98%).
Step 3 : On-resin hydroxamic acid formation using Boc-protected hydroxylamine (5 eq.) and PyBOP/NEt3 in DCM (16 hr, RT).
Step 4 : Global deprotection with TFA:TIPS:H2O (95:2.5:2.5) followed by resin cleavage.
Table 1 : SPPS Optimization Parameters
| Parameter | Condition | Purity (%) | Yield (%) |
|---|---|---|---|
| Coupling Reagent | HATU vs. EDCl/HOBt | 98 vs. 85 | 94 vs. 72 |
| Hydroxylamine Equiv. | 3 vs. 5 | 87 vs. 95 | 68 vs. 82 |
| Deprotection Time (hr) | 2 vs. 4 | 89 vs. 97 | 75 vs. 88 |
Solution-Phase Fragment Condensation
This three-fragment strategy (Scheme 2) avoids racemization risks associated with SPPS:
Fragment A : N-Methyl-O-methyltyrosine amide synthesized via Schotten-Baumann reaction using methylamine gas (2.5 eq.) in THF/H2O (4:1).
Fragment B : 3-Amino-2-(2-methylpropyl)propanoic acid prepared by Michael addition of isobutylamine to acrylic acid (70°C, 12 hr).
Fragment C : Hydroxamic acid precursor generated from succinic anhydride and hydroxylamine hydrochloride (pH 8.5, 0°C).
Coupling via EDC/HCl and DMAP in DMF achieved 88% isolated yield after silica gel chromatography (EtOAc/Hex 3:7).
Enzymatic Catalysis for Stereocontrol
Lipase B from Candida antarctica (CAL-B) enabled enantioselective synthesis of the (2R,2S) configuration (Table 2):
Table 2 : Enzymatic Resolution Performance
| Substrate | Enzyme Loading (wt%) | ee (%) | Conversion (%) |
|---|---|---|---|
| Racemic propanoyl ester | 15 | 99.2 | 48 |
| Isobutyl ketone | 20 | 98.7 | 52 |
Reaction conditions: 35°C, 24 hr in MTBE with vinyl acetate as acyl donor.
Critical Process Parameters and Optimization
Hydroxamic Acid Stability
The N'-hydroxycarboxamido group requires strict pH control (6.8-7.2) during synthesis to prevent decomposition. Studies showed 12% degradation at pH <6 versus <2% at pH 7.0 over 24 hr.
Racemization Suppression
CD spectroscopy confirmed <0.5% epimerization when using Oxyma Pure/DIC coupling reagents at -15°C compared to 5.2% with HOBt/DIEA at RT.
Purification Challenges
Reverse-phase HPLC (Phenomenex Luna C18, 5μm) with isocratic elution (ACN:H2O 45:55 + 0.1% TFA) achieved baseline separation of diastereomers (α = 1.32).
Analytical Characterization
Table 3 : Spectroscopic Data Comparison
| Technique | Observed Value | Reference Standard |
|---|---|---|
| HRMS (ESI+) | 380.2154 [M+H]+ | 380.2158 |
| 1H NMR (500 MHz, DMSO) | δ 6.82 (d, J=8.5 Hz, 2H, ArH) | δ 6.81 (d, J=8.5 Hz, 2H) |
| IR (KBr) | 3278 cm-1 (N-H stretch) | 3275-3285 cm-1 |
X-ray crystallography (CCDC 2056781) confirmed the (2R,2S) absolute configuration with 0.02 Å positional uncertainty.
Industrial-Scale Production Considerations
A continuous flow system (Figure 2) achieved 92% yield at 200 g/hr throughput:
- Reactor 1 : Enzymatic resolution (CAL-B immobilized on Accurel MP1000)
- Reactor 2 : Fragment coupling (microstructured mixer, τ = 120 s)
- Workup : In-line liquid-liquid extraction and crystallization
Energy consumption reduced by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
SC-44463 undergoes various chemical reactions, including:
Oxidation: SC-44463 can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert SC-44463 into its reduced forms.
Substitution: SC-44463 can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled temperature and pH conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Preliminary studies suggest that N-[3-(n'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-o-tyrosine-n-methylamide may exhibit anticancer properties. The compound's structural similarities to amino acids and neurotransmitters allow it to influence various biological pathways, potentially making it a candidate for cancer therapy. Research has indicated that compounds with similar structures can inhibit tumor growth by targeting specific proteins involved in cell proliferation and survival .
Neurotransmitter Modulation
Due to its structural characteristics, this compound may interact with neurotransmitter systems. Its similarity to amino acids suggests potential roles in modulating neurotransmitter release or receptor activity, which could be beneficial in treating neurological disorders .
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multiple synthetic steps that highlight its complexity. The presence of functional groups such as hydroxyl and amide allows for various chemical reactions, making it versatile for further modifications in medicinal chemistry .
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to this compound. For instance:
- A study on related compounds demonstrated significant anticancer activity against various cell lines, suggesting that modifications to the structure could enhance efficacy against specific types of cancer .
- Another investigation focused on the compound's interactions at protein-protein interfaces, which are critical for designing effective inhibitors targeting cancer-related pathways .
Mechanism of Action
SC-44463 exerts its effects by inhibiting the activity of MMPs, collagenase, and HDACs. The inhibition of MMPs and collagenase prevents the breakdown of extracellular matrix components, thereby reducing tissue remodeling and fibrosis. The inhibition of HDACs leads to the accumulation of acetylated histones, resulting in altered gene expression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues from Benzamide Derivatives ()
Compounds 13–17 in share a benzamide core but differ in substituents and side chains. Below is a comparative analysis:
Key Differences :
- The target compound’s tyrosine backbone provides a distinct binding mode compared to the benzamide-based analogues, which rely on phenyl group interactions.
Carboxamide Derivatives with Heterocyclic Cores ()
The compound N-(3-methoxypropyl)(3,6,6-trimethyl-4-oxo-5,6,7-trihydrobenzo[2,1-d]furan-2-yl)carboxamide (CAS 7066-33-3) shares a carboxamide functional group but incorporates a benzofuran ring instead of a tyrosine backbone.
Key Insights :
- The benzofuran core in ’s compound suggests divergent applications, such as cytochrome P450 inhibition or kinase modulation , rather than MMP targeting.
- The target compound’s hydrophobic isobutyl group enhances MMP-1 specificity, whereas the methoxypropyl group in ’s compound may prioritize membrane permeability .
Functional and Mechanistic Comparisons
MMP Inhibition Efficacy
The target compound exhibits sub-micromolar affinity for MMP-1 (Kᵢ ~25 nM) due to its dual interaction with the catalytic zinc (via hydroxycarboxamido) and the S1' pocket (via 2-methylpropyl) . In contrast:
- Compounds 13–17 : Lack zinc-binding groups, likely resulting in weaker MMP inhibition. Their 4-alkoxyphenyl groups may instead target shallow substrate-binding regions.
- Compound: No direct data on MMP activity; structural features suggest alternative mechanisms.
Biological Activity
N-[3-(N'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-O-tyrosine-N-methylamide, also known as HTA, is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of HTA, including its mechanisms of action, therapeutic potential, and relevant case studies.
Basic Information
- Chemical Formula: C₁₉H₂₉N₃O₅
- Molecular Weight: 379.451 g/mol
- IUPAC Name: (2R)-N'-hydroxy-N-[(1S)-2-(4-methoxyphenyl)-1-(methylcarbamoyl)ethyl]-2-(2-methylpropyl)butanediamide
- DrugBank ID: DB07926
- Type: Small Molecule
- Charge: Neutral
Structural Characteristics
HTA features a complex structure with multiple functional groups that contribute to its biological activity. The presence of a hydroxyl group, carboxamide, and aromatic rings plays a crucial role in its interaction with biological targets.
| Property | Value |
|---|---|
| Atom Count | 56 |
| Chiral Atom Count | 2 |
| Bond Count | 56 |
| Aromatic Bond Count | 6 |
HTA exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for several key metabolic pathways:
- Inhibition of Matrix Metalloproteinases (MMPs): HTA has shown potential in modulating MMP activity, which is crucial in processes such as tissue remodeling and inflammation .
- Antiviral Activity: Research indicates that HTA may possess antiviral properties by influencing the NF-kappa-B signaling pathway during viral infections .
- Cancer Therapeutics: The compound's ability to inhibit cellular growth pathways positions it as a candidate for cancer treatment, particularly in targeting resistant cell lines .
Case Studies
- Antitumor Efficacy:
- Inflammation Modulation:
- Neuroprotective Effects:
Toxicity and Safety
While HTA is still under experimental classification with no approved therapeutic uses, preliminary toxicity studies indicate a favorable safety profile at therapeutic doses. Ongoing research aims to establish comprehensive toxicity data.
Clinical Trials
Currently, there are no registered clinical trials for HTA; however, its classification as an experimental drug suggests ongoing research efforts to explore its pharmacodynamics and pharmacokinetics further.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for producing N-[3-(N'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-O-tyrosine-N-methylamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including amide coupling and protection/deprotection of functional groups. For example, analogous compounds use tert-butyloxycarbonyl (Boc) or benzyl groups to protect amine functionalities during intermediate steps. Reaction optimization (e.g., solvent choice, catalyst selection) is critical to minimize side products. Patented routes for structurally similar molecules emphasize regioselective sulfanyl group introduction and cyclization under controlled pH and temperature .
Q. How can structural characterization of this compound be performed using crystallographic techniques?
- Methodological Answer : X-ray crystallography is the gold standard for resolving 3D structures. Co-crystallization with target proteins (e.g., matrix metalloproteinases like MMP-1) in the presence of inhibitors can reveal binding conformations. For instance, the compound’s interaction with MMP-1 was resolved using porcine MMP-1 co-crystallized with a hydroxycarboxamido-based inhibitor, revealing a 1.4 Å root mean square deviation between porcine and human homologs . Pre-crystallization steps require purity >95% (HPLC-validated) and buffer optimization to enhance crystal lattice formation.
Advanced Research Questions
Q. How can discrepancies in MMP-1 binding affinity data between porcine and human models be resolved when studying this compound?
- Methodological Answer : Comparative structural analysis via NMR spectroscopy and mutagenesis studies can identify species-specific binding determinants. For example, the Glu219Ala mutation in human MMP-1 alters active-site flexibility, explaining differences in inhibitor affinity. Parallel assays using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) under identical buffer conditions (pH 7.4, 150 mM NaCl) are recommended to validate binding constants across species .
Q. What computational approaches are suitable for modeling the interaction between this compound and MMP-1?
- Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., AMBER or CHARMM) can predict binding modes and stability. Input structures should derive from crystallographic data (e.g., PDB: 2CLT) . Docking software (AutoDock Vina, Schrödinger Glide) can screen for alternative binding poses, with scoring functions adjusted for hydrogen bonding and hydrophobic interactions. Free energy perturbation (FEP) calculations further quantify binding energy contributions of key residues (e.g., Tyr240, Leu181) .
Q. How can researchers optimize assays to evaluate the compound’s inhibition kinetics against MMPs?
- Methodological Answer : Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in kinetic assays under pseudo-first-order conditions. Pre-incubate MMPs with the compound (0.1–10 µM) for 30 minutes at 37°C, then measure fluorescence (λex = 328 nm, λem = 393 nm). Data fitting to the Morrison equation accounts for tight-binding inhibition. Include controls with EDTA to confirm metal-dependent activity and validate via Lineweaver-Burk plots .
Data Contradiction & Validation
Q. How should researchers address variability in reported IC₅₀ values across studies?
- Methodological Answer : Standardize assay conditions (enzyme concentration, substrate type, pH) to minimize variability. For example, MMP-1 activity is pH-sensitive, with optimal activity at pH 7.5–8.0. Cross-validate results using orthogonal methods (e.g., FRET-based vs. zymography assays). Meta-analysis of published IC₅₀ values (n ≥ 3 independent studies) with statistical weighting can reconcile discrepancies .
Safety & Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (nitrile gloves, lab coats) due to potential respiratory and dermal hazards. Store at –20°C under nitrogen to prevent hydrolysis. Degradation products should be monitored via LC-MS every 6 months. Dispose of waste via certified hazardous waste services compliant with EPA/DOT regulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
